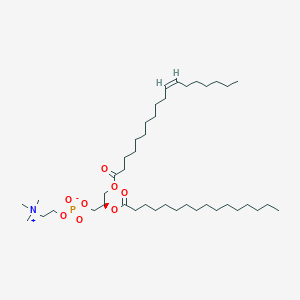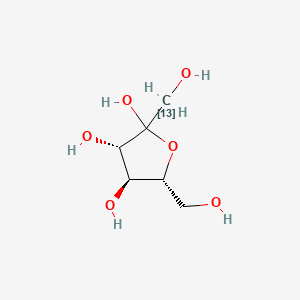
2'-O-Methyl-3-deazauridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-3-deazauridine: is a uridine analogue, structurally related to uridine but with a modification at the 3-position
Preparation Methods
Synthetic Routes:
The synthesis of 2’-O-Methyl-3-deazauridine involves several steps
-
Deamination of Uridine:
- Start with uridine (a naturally occurring nucleoside).
- Remove the amino group (deamination) at the 3-position to obtain 3-deazauridine.
-
Methylation:
- Methylate the 2’-hydroxyl group of 3-deazauridine to yield 2’-O-methyl-3-deazauridine.
Reaction Conditions:
- The deamination step typically involves chemical or enzymatic deamination.
- Methylation can be achieved using methylating agents under specific conditions.
Industrial Production:
- While 2’-O-Methyl-3-deazauridine is not produced on an industrial scale, it serves as a valuable research tool.
Chemical Reactions Analysis
Reactions:
Deamination Reaction: Removal of the amino group from uridine.
Methylation Reaction: Addition of a methyl group to the 2’-hydroxyl group of 3-deazauridine.
Common Reagents and Conditions:
- Deamination: Enzymes (e.g., adenosine deaminase) or chemical reagents (e.g., nitrous acid).
- Methylation: Methylating agents (e.g., dimethyl sulfate, diazomethane).
Major Products:
- 3-Deazauridine (intermediate).
- 2’-O-Methyl-3-deazauridine (final product).
Scientific Research Applications
2’-O-Methyl-3-deazauridine finds applications in:
Anticancer Research: It acts synergistically with antineoplastic agents, modulating cellular responses.
Antiviral Studies: Investigated for antiviral activity against RNA viruses.
Biological Research: Used as a biological response modifier.
Mechanism of Action
Inhibition of Cytidine Triphosphate Synthase: 2’-O-Methyl-3-deazauridine competitively inhibits this enzyme, disrupting cytidine-5’-triphosphate biosynthesis.
Comparison with Similar Compounds
Uniqueness: Its 3-deazauridine backbone combined with 2’-O-methylation sets it apart.
Similar Compounds: Other nucleoside analogs like 5-fluorouridine, gemcitabine, and cytarabine.
Properties
Molecular Formula |
C11H15NO6 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-17-10-9(16)7(5-13)18-11(10)12-3-2-6(14)4-8(12)15/h2-4,7,9-11,13-14,16H,5H2,1H3 |
InChI Key |
BJDHEHYVJKGKNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=CC2=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)









![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

